

Unveiling the Lactone Architecture of Endolide F: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Endolide F, a proline-containing lactone, has emerged as a molecule of interest due to its moderate antagonist activity at the arginine vasopressin V1A receptor.[1][2][3] This technical guide provides a comprehensive overview of the lactone structure of **Endolide F**, detailing its discovery, structural elucidation, and biological activity. The information is intended to support further research and development efforts targeting the V1A receptor.

Discovery and Isolation

Endolide F was discovered and isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04.[2][3] The discovery process utilized a cutting-edge MassQL-integrated molecular networking approach, which facilitated the targeted identification and substructure annotation of new endolide analogs.[2]

Experimental Protocol: Isolation of Endolide F

The isolation of **Endolide F** was achieved through a multi-step chromatographic process. The following is a summary of the experimental protocol based on the discovery publication:

Cultivation and Extraction: The fungal strain Stachylidium bicolor 293 K04 was cultivated to
produce a sufficient quantity of secondary metabolites. The culture was then extracted with a
suitable organic solvent to obtain a crude extract.

Foundational & Exploratory

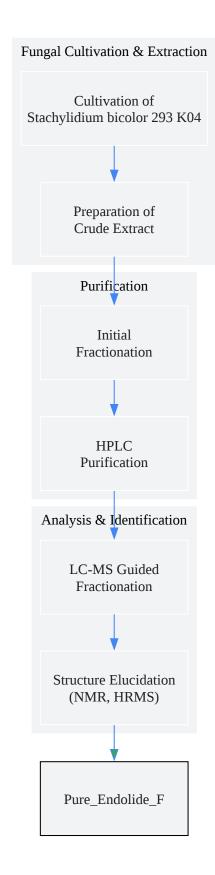




- Initial Fractionation: The crude extract was subjected to an initial fractionation step, likely
 using techniques such as liquid-liquid extraction or solid-phase extraction, to separate
 compounds based on their polarity.
- Chromatographic Separation: The fraction containing the endolides was further purified using a series of chromatographic techniques. This typically involves:
 - Medium-Pressure Liquid Chromatography (MPLC): For initial separation of major compound classes.
 - High-Performance Liquid Chromatography (HPLC): For fine purification of the target compound, Endolide F. Multiple HPLC steps with different column phases and solvent systems may be employed to achieve high purity.
- Compound Identification: Fractions were analyzed at each stage using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to track the presence of **Endolide F** based on its mass-to-charge ratio.

Experimental Workflow for the Discovery and Isolation of Endolide F





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Caption: Workflow for the isolation and identification of **Endolide F**.



Structural Elucidation of the Lactone Core

The chemical structure of **Endolide F** was determined through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

Property	- Value
Molecular Formula	C25H32N4O6
Molecular Weight	484.54 g/mol
Appearance	White solid
High-Resolution Mass	m/z [M+Na]+ Calcd for C ₂₅ H ₃₂ N ₄ NaO ₆ : 507.2214; Found: 507.2212
¹H NMR (600 MHz, CDCl₃) δ (ppm)	13 C NMR (151 MHz, CDCl ₃) δ (ppm)
7.33 (t, J = 1.7 Hz, 1H)	172.5
7.29 (s, 1H)	171.8
7.21 (t, J = 1.7 Hz, 1H)	170.5
6.29 (dd, J = 1.8, 0.8 Hz, 1H)	169.8
6.25 (dd, J = 1.8, 0.8 Hz, 1H)	143.2
(Additional peaks)	(Additional peaks)

Note: The full NMR data would be extensive and is summarized here. For complete assignments, refer to the primary publication.

Experimental Protocol: Structural Characterization

- High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed to determine the exact mass of the molecule and, consequently, its molecular formula.
- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: To identify the proton environments in the molecule.
- ¹³C NMR: To identify the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall structure, including the lactone ring and the proline moiety.
- Chiral Analysis: The absolute stereochemistry of the amino acid components was determined by advanced Marfey's analysis after acidic hydrolysis of the molecule.

Biological Activity: V1A Receptor Antagonism

Endolide F has been identified as a moderate antagonist of the arginine vasopressin V1A receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[2][4]

Ouantitative Biological Data

Assay Parameter	Result
Receptor Target	Arginine Vasopressin V1A Receptor
Activity	Moderate Antagonist
IC50	Data not yet publicly available

Experimental Protocol: V1A Receptor Antagonist Assay

The antagonist activity of **Endolide F** at the V1A receptor was likely determined using a cell-based assay. A typical protocol would involve:

- Cell Culture: A cell line stably expressing the human V1A receptor is cultured.
- Ligand Binding Assay: The ability of Endolide F to displace a known radiolabeled or fluorescently labeled V1A receptor agonist is measured.
- Functional Assay: The effect of **Endolide F** on the downstream signaling of the V1A receptor is assessed. This is often done by measuring changes in intracellular calcium levels upon



stimulation with the native ligand, arginine vasopressin, in the presence and absence of **Endolide F**.

Signaling Pathway of V1A Receptor and Antagonism by Endolide F



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Caption: Mechanism of V1A receptor antagonism by **Endolide F**.

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